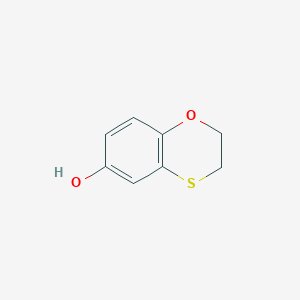
2,3-Dihydro-1,4-benzoxathiin-6-ol
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzoxathiin-6-ol is a biologically active heterocyclic compound . It is an important oxygen- and sulfur-containing six-membered benzoheterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves several methods. One of the earliest methods involved the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Other methods include intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intermolecular cyclizations, cycloadditions, ring contractions and expansions, and reductions . For example, one method involves the reaction of o-mercaptophenol and 1,2-dibromoethane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 70 - 72 degrees Celsius . The compound is solid in its physical form . Its molecular weight is 168.22 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2,3-Dihydro-1,4-benzoxathiin-6-ol derivatives have shown promising results as anticancer agents. A study reported the synthesis of a series of 2,3-dihydro-1,4-benzoxathiin-3-ylmethyl-9H-purine derivatives, indicating their significant anticancer activity against the MCF-7 cancer cell line. The most potent compounds exhibited IC50 values of 6.18±1.70 and 8.97±0.83 μM, demonstrating a correlation between their anticancer activity and their capacity to induce apoptosis (Díaz-Gavilán et al., 2008).
Synthetic Utility and Regioselectivity
The compound is also valuable in synthetic chemistry. Research has explored the influence of reaction conditions on the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives. The study highlighted the solvent- and substrate-dependent exclusive solvation of O- and S-anions, effectively managing the regioselectivity of the reactions (Casiraghi et al., 2018).
Bioactivation and Metabolism
Further research has delved into the bioactivation of dihydrobenzoxathiin selective estrogen receptor modulators by cytochrome P450 3A4 in human liver microsomes, highlighting the formation of reactive iminium and quinone type metabolites. This sheds light on the metabolic pathways and potential implications of these compounds in biological systems (Zhang et al., 2005).
Safety and Hazards
The safety information for 2,3-Dihydro-1,4-benzoxathiin-6-ol includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact withEstrogen receptor alpha and Tyrosine-protein phosphatase non-receptor type 1 .
Mode of Action
It is known that the compound can form oximes and hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that 2,3-dihydrobenzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents . This suggests that the compound may interact with multiple biochemical pathways related to these functions.
Result of Action
Similar compounds have shown significant increase of apoptotic cells when used in cancerous cells .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzoxathiin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXYKDKZEOEBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(O1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
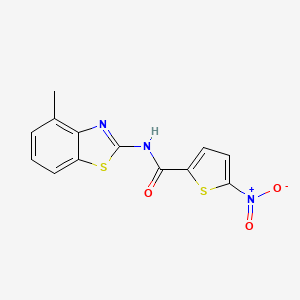
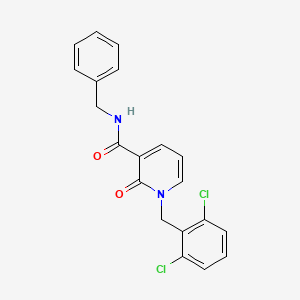
![Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2956151.png)

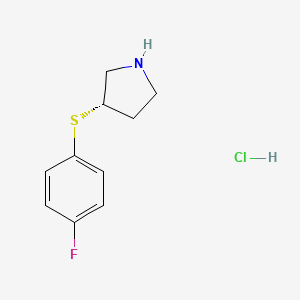
![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)
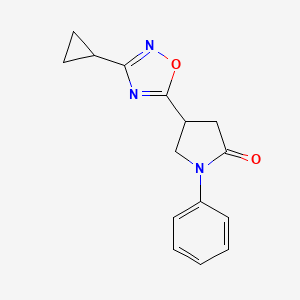
![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
